molecular formula C16H15NO3S B1586893 1-(Isocyano(tosyl)methyl)-2-methoxybenzene CAS No. 263389-53-3

1-(Isocyano(tosyl)methyl)-2-methoxybenzene

Cat. No. B1586893
M. Wt: 301.4 g/mol
InChI Key: BTXVFJYPHAIAST-UHFFFAOYSA-N
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Description

“1-(Isocyano(tosyl)methyl)-2-methoxybenzene” is a chemical compound that belongs to the isocyanide family . It is a densely functionalized isocyanide, involving an isocyano group, an acidic α-carbon atom, and a sulphonyl group .


Synthesis Analysis

The synthesis of isocyanides has been extensively elaborated . The geminal isocyano and tosyl groups in TOSMIC can be regarded as a specialized type of N,S-acetal, and reacts accordingly . This compact collection of functionality is a crucial factor in the rich chemistry of TOSMIC .


Molecular Structure Analysis

The molecular structure of isocyanides is characterized by their isocyano group, an acidic α-carbon atom, and a sulphonyl group . These groups contribute to a multitude of reactions .


Chemical Reactions Analysis

Isocyanides have potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . They have not gained a good reputation among medicinal chemists who have erroneously considered them either too reactive or metabolically unstable .

Scientific Research Applications

  • Medicinal Chemistry

    • Isocyanides have shown potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds .
    • They have been used as ligands in coordination chemistry .
    • The isocyanide functional group is considered an unconventional pharmacophore especially useful as a metal coordinating warhead .
  • Vibrational Characteristics Study

    • A model indole derivative, 6-isocyano-1-methyl-1H-indole (6ICMI), was used to investigate the vibrational characteristics .
    • The study employed a combination of FTIR, IR pump-probe spectroscopy, and theoretical calculations .
    • The results showed a strong dependence of the isonitrile stretching frequency of 6ICMI on the polarizability of protic solvents and the density of hydrogen-bond donor groups in the solvent .

Future Directions

Isocyanides have potential in many areas of drug discovery and are being considered in the design of future drugs . The aim is to show the richness in biological activity of the isocyanide-containing molecules .

properties

IUPAC Name

1-[isocyano-(4-methylphenyl)sulfonylmethyl]-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-12-8-10-13(11-9-12)21(18,19)16(17-2)14-6-4-5-7-15(14)20-3/h4-11,16H,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXVFJYPHAIAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2OC)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377999
Record name 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Isocyano(tosyl)methyl)-2-methoxybenzene

CAS RN

263389-53-3
Record name 1-[Isocyano[(4-methylphenyl)sulfonyl]methyl]-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263389-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Isocyano(tosyl)methyl)-2-methoxybenzene

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